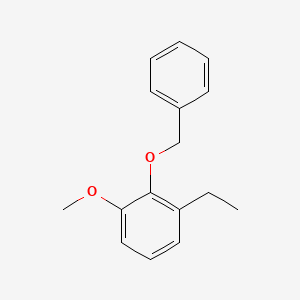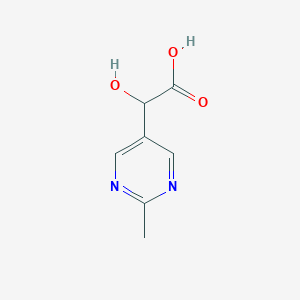![molecular formula C34H34O6S B13682837 a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[(R)-phenylMethylene]-1-thio-](/img/structure/B13682837.png)
a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[(R)-phenylMethylene]-1-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[®-phenylMethylene]-1-thio-: is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound features a mannopyranoside backbone with various aromatic and methoxy substituents, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[®-phenylMethylene]-1-thio- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new aromatic or alkyl groups .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding glycosidic bond formation and cleavage, as well as the effects of various substituents on the reactivity of glycosides .
Biology: In biological research, a-D-Mannopyranoside derivatives are investigated for their potential as enzyme inhibitors, particularly in the context of carbohydrate-processing enzymes. These studies can lead to the development of new therapeutic agents for diseases related to carbohydrate metabolism .
Medicine: The compound’s potential as a therapeutic agent extends to its use in developing drugs for treating bacterial infections. Its ability to inhibit bacterial adhesion to host tissues makes it a promising candidate for anti-adhesion therapies .
Industry: In industrial applications, the compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mecanismo De Acción
The mechanism of action of a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[®-phenylMethylene]-1-thio- involves its interaction with specific molecular targets. For example, in the context of bacterial adhesion inhibition, the compound binds to bacterial lectins, preventing them from attaching to host tissues. This disrupts the infection process and can prevent the formation of biofilms .
Comparación Con Compuestos Similares
Methyl α-D-mannopyranoside: A simpler glycoside with a single methyl group as the substituent.
Branched α-D-mannopyranosides: These compounds have additional branching in their structure, which can affect their binding properties and biological activity.
Uniqueness: The uniqueness of a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[®-phenylMethylene]-1-thio- lies in its complex structure, which includes multiple aromatic and methoxy substituents. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C34H34O6S |
|---|---|
Peso molecular |
570.7 g/mol |
Nombre IUPAC |
8-[(4-methoxyphenyl)methoxy]-2-phenyl-7-phenylmethoxy-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C34H34O6S/c1-35-27-19-17-25(18-20-27)22-36-31-30-29(23-38-33(40-30)26-13-7-3-8-14-26)39-34(41-28-15-9-4-10-16-28)32(31)37-21-24-11-5-2-6-12-24/h2-20,29-34H,21-23H2,1H3 |
Clave InChI |
YEAMEHHMSHCNQJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OCC5=CC=CC=C5)SC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13682759.png)
![5-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B13682772.png)





![7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13682792.png)






